molecular formula C19H16N4O2S B2530328 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea CAS No. 955681-48-8

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B2530328
CAS No.: 955681-48-8
M. Wt: 364.42
InChI Key: RDBUSWUIMBJDDU-UHFFFAOYSA-N
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Description

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an indoline moiety, a thiazole ring, and a phenylurea group. It has garnered interest in scientific research due to its potential biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea typically involves the following steps:

    Formation of Indoline-1-carbonyl Chloride: Indoline is reacted with thionyl chloride to form indoline-1-carbonyl chloride.

    Synthesis of Thiazole Derivative: The indoline-1-carbonyl chloride is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to form the intermediate 4-(indoline-1-carbonyl)thiazole.

    Formation of Phenylurea: The intermediate is further reacted with phenyl isocyanate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indoline or thiazole moieties.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea
  • 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
  • 4-arylindolines containing a thiazole moiety

Uniqueness

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea is unique due to its specific combination of an indoline moiety, a thiazole ring, and a phenylurea group

Properties

IUPAC Name

1-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-17(23-11-10-13-6-4-5-9-16(13)23)15-12-26-19(21-15)22-18(25)20-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBUSWUIMBJDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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